molecular formula C22H26N4O4S2 B2647549 4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-51-3

4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2647549
CAS No.: 851978-51-3
M. Wt: 474.59
InChI Key: CAMAPWPETHCHDZ-UHFFFAOYSA-N
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Description

4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of sulfonyl, piperidinyl, and benzohydrazide groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxybenzo[d]thiazole and 2-ethylpiperidine. These intermediates are then subjected to sulfonylation and hydrazide formation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, hydrazine derivatives, and various catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties.

Scientific Research Applications

4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide has been explored for its applications in several scientific fields:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the development of new materials and chemical entities.

    Biology: Its potential biological activities, such as enzyme inhibition or receptor binding, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological properties may reveal therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The sulfonyl and benzohydrazide groups are particularly important for binding interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
  • 5-{2-Ethoxy-5-[(4-Methylpiperazin-1-Yl)sulfonyl]phenyl}-1-Methyl-3-Propyl-1h,6h,7h-Pyrazolo[4,3-D]pyrimidin-7-One

Uniqueness

Compared to similar compounds, 4-((2-ethylpiperidin-1-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S2/c1-3-16-7-4-5-14-26(16)32(28,29)17-12-10-15(11-13-17)21(27)24-25-22-23-20-18(30-2)8-6-9-19(20)31-22/h6,8-13,16H,3-5,7,14H2,1-2H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMAPWPETHCHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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